N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide is a compound that belongs to the class of ynamides. Ynamides are characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This unique structure imparts significant reactivity and versatility, making ynamides valuable in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide can be achieved through several methods. One common approach involves the copper-catalyzed coupling of amides with alkynes or their derivatives . This method is advantageous due to its high regioselectivity and the ability to accommodate a wide range of substrates, including acyclic carbamates, hindered amides, and aryl amides .
Industrial Production Methods
For industrial production, a scalable one-step synthetic method from inexpensive starting materials has been developed . This method not only ensures cost-effectiveness but also offers convenience in large-scale production. Additionally, a water-removable ynamide coupling reagent has been developed, allowing for column-free purification of the target product .
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form keteniminium ions, which are highly reactive intermediates.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ynamide triple bond can participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as peroxides or hypervalent iodine compounds.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Copper or palladium catalysts are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various N-heterocyclic compounds, which are valuable in medicinal chemistry and material science .
Scientific Research Applications
N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide has numerous scientific research applications:
Mechanism of Action
The mechanism by which N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide exerts its effects involves the formation of reactive intermediates, such as keteniminium ions . These intermediates can undergo various transformations, leading to the formation of new bonds and complex structures. The compound’s reactivity is largely attributed to the polarized ynamide triple bond, which facilitates nucleophilic and electrophilic attacks .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ynamides, such as:
- N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide
- This compound
Uniqueness
What sets this compound apart is its specific structure, which imparts unique reactivity and versatility. The presence of the benzoxazepin ring and the ynamide functionality allows for a wide range of chemical transformations, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-6-13(17)15-10-9-19-12-8-5-4-7-11(12)16(2)14(10)18/h4-5,7-8,10H,9H2,1-2H3,(H,15,17)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCHPLQZFTXQCP-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1COC2=CC=CC=C2N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@@H]1COC2=CC=CC=C2N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.